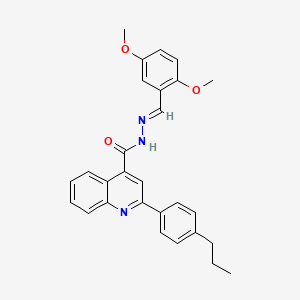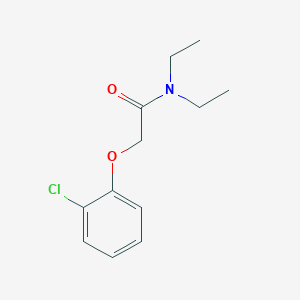
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide, also known as C16, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has shown promising results as an anticancer agent. Studies have shown that N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been studied for its potential use as an anti-inflammatory agent. In a study conducted on mice, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide was found to significantly reduce inflammation in the paw of mice induced with carrageenan.
Mecanismo De Acción
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide exerts its effects through various mechanisms. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide induces apoptosis by activating caspase-3 and caspase-9, which are responsible for the cleavage of various proteins involved in cell survival. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide also inhibits the Akt/mTOR pathway, which is responsible for cell growth and proliferation. Inflammatory cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammatory cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in lab experiments is its low toxicity profile. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to be relatively safe and non-toxic, making it an ideal candidate for further studies. However, one of the limitations of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide. One potential direction is the development of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide derivatives with improved solubility and bioavailability. Another potential direction is the study of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in combination with other anticancer agents to determine its synergistic effects. Additionally, the study of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in various animal models of cancer and inflammation can provide further insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Knoevenagel condensation reaction with acrylamide to produce N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide.
Propiedades
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-16-9-11(2-7-15(16)21)8-12(10-19)17(22)20-14-5-3-13(18)4-6-14/h2-9,21H,1H3,(H,20,22)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQVVHPVQPPEPX-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)
![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)



![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5752553.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)
![N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide](/img/structure/B5752573.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonothioyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5752581.png)

![3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5752589.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5752600.png)